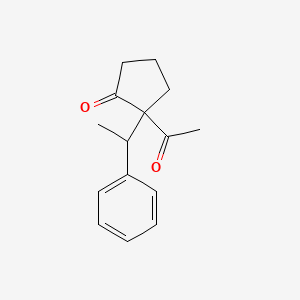
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is an organic compound with the molecular formula C15H18O2 It is a cyclopentanone derivative that features an acetyl group and a phenylethyl group attached to the cyclopentanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between cyclopentanone and an appropriate aldehyde or ketone. For instance, the reaction between cyclopentanone and acetophenone in the presence of a base catalyst such as potassium hydroxide can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Solid-base catalysts like potassium fluoride impregnated on alumina have been shown to be effective in such processes .
化学反应分析
Types of Reactions
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. Additionally, its phenyl ring allows for interactions with aromatic receptors, influencing biological pathways .
相似化合物的比较
Similar Compounds
- 2-Acetylcyclopentanone
- 2-Phenylethylcyclopentanone
- 2-Acetyl-2-(1-phenylethyl)cyclohexanone
Uniqueness
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is unique due to the presence of both an acetyl group and a phenylethyl group on the cyclopentanone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
2-acetyl-2-(1-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11(13-7-4-3-5-8-13)15(12(2)16)10-6-9-14(15)17/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI 键 |
COYYHABIRDWKMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2(CCCC2=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

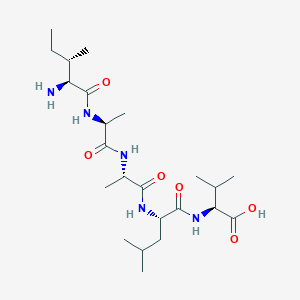
![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
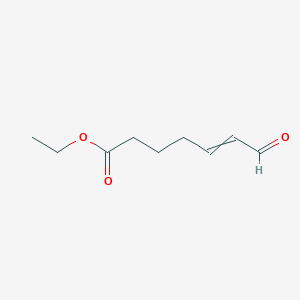

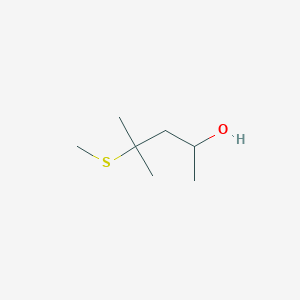
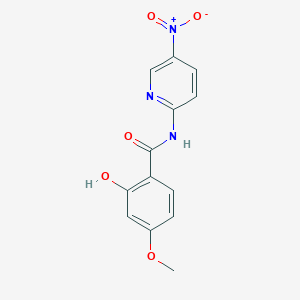
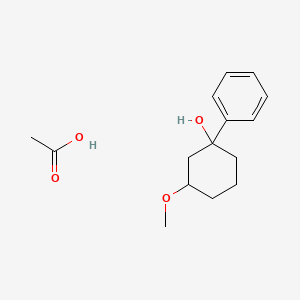
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

